molecular formula C6H15NO3S B1433249 3-Methoxy-3-methylbutane-1-sulfonamide CAS No. 1697705-45-5

3-Methoxy-3-methylbutane-1-sulfonamide

Cat. No. B1433249
M. Wt: 181.26 g/mol
InChI Key: QQXFVLDAHQISKN-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutane-1-sulfonamide is a chemical compound with the molecular formula C6H15NO3S . It is a water-soluble compound that serves as a powerful reducing agent in biological systems. It is widely used in protein engineering experiments to break disulfide bonds and domesticate cysteine residues.


Molecular Structure Analysis

The molecular structure of 3-Methoxy-3-methylbutane-1-sulfonamide can be represented by the InChI code: 1S/C6H15NO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) .


Physical And Chemical Properties Analysis

3-Methoxy-3-methylbutane-1-sulfonamide is a powder with a molecular weight of 181.26 . It is stored at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antibacterial Activity

A study by Jeon et al. (2007) highlighted the synthesis of 1beta-methylcarbapenems with methoxyimine and substituted sulfonamide moieties. This research demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. A specific compound within this series showed notably high antibacterial efficiency (Jeon et al., 2007).

Enzyme-Linked Immunosorbent Assay Development

Adrián et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for detecting a range of sulfonamide antibiotics in milk samples. This research utilized antibodies against sulfonamide-related compounds, showcasing a novel method for residue detection in food products (Adrián et al., 2009).

Carbonic Anhydrase Inhibitors

A study by Güzel et al. (2010) investigated a series of 3-substituted-phenyl-1H-indole-5-sulfonamides as inhibitors of carbonic anhydrases. This research found several low nanomolar compounds with potential medical applications, including inhibition of carbonic anhydrases from various species (Güzel et al., 2010).

PET Tracer Development for Brain Imaging

Xu et al. (2021) discovered a sulfonamide-based positron emission tomography (PET) tracer for imaging NLRP3 inflammasome in the brain. This research is significant for neuroimaging and understanding brain-related diseases (Xu et al., 2021).

Antitumor Screening and Gene Expression Studies

Owa et al. (2002) conducted antitumor screening and gene expression studies on sulfonamide-focused libraries. This research helped identify cellular pathways sensitive to these compounds and informed drug design for cancer treatment (Owa et al., 2002).

Development of Sulfonamide Derivatives for Therapeutic Applications

Yoon et al. (2008) synthesized derivatives of 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides as 5-HT7 receptor antagonists, contributing to the development of novel therapeutic agents (Yoon et al., 2008).

Exploration of Sulfonamides in Environmental Science

Shoeib et al. (2005) studied the occurrence of perfluorinated sulfonamides in indoor and outdoor air and dust, highlighting their role in environmental pollution and human exposure (Shoeib et al., 2005).

Safety And Hazards

The safety information for 3-Methoxy-3-methylbutane-1-sulfonamide indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . It should not be handled until all safety precautions have been read and understood . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3-methoxy-3-methylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXFVLDAHQISKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-3-methylbutane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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